molecular formula C12H10O4 B14596844 2-Methyl-5-oxo-2,5-dihydrofuran-3-yl benzoate CAS No. 61222-84-2

2-Methyl-5-oxo-2,5-dihydrofuran-3-yl benzoate

Katalognummer: B14596844
CAS-Nummer: 61222-84-2
Molekulargewicht: 218.20 g/mol
InChI-Schlüssel: CLUZQDGCQMFOCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-oxo-2,5-dihydrofuran-3-yl benzoate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a methyl group and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxo-2,5-dihydrofuran-3-yl benzoate typically involves the reaction of 2-methylfuran-3-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an acyl chloride intermediate, which then reacts with the furan ring to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-oxo-2,5-dihydrofuran-3-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furanones and carboxylic acids.

    Reduction: Formation of alcohols and diols.

    Substitution: Formation of substituted furans with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-oxo-2,5-dihydrofuran-3-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-5-oxo-2,5-dihydrofuran-3-yl benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-5-oxo-2,5-dihydrofuran-3-yl acetate
  • 2-Methyl-5-oxo-2,5-dihydrofuran-3-yl propionate
  • 2-Methyl-5-oxo-2,5-dihydrofuran-3-yl butyrate

Uniqueness

2-Methyl-5-oxo-2,5-dihydrofuran-3-yl benzoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

61222-84-2

Molekularformel

C12H10O4

Molekulargewicht

218.20 g/mol

IUPAC-Name

(2-methyl-5-oxo-2H-furan-3-yl) benzoate

InChI

InChI=1S/C12H10O4/c1-8-10(7-11(13)15-8)16-12(14)9-5-3-2-4-6-9/h2-8H,1H3

InChI-Schlüssel

CLUZQDGCQMFOCE-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=CC(=O)O1)OC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.